5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with 2-methyl-2-propen-1-thiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazolo-pyrimidine core.
Substitution: The methyl and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its biological activity, including antimicrobial and anticancer properties, has been explored in various studies.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and has been studied for its anticancer properties.
Uniqueness
5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both sulfur and nitrogen atoms in its structure, which allows for diverse reactivity and potential applications in various fields. Its specific substitution pattern also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dimethyl-2-(2-methylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-7(2)6-16-11-13-10-12-8(3)5-9(4)15(10)14-11/h5H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMBHPCOOUYNOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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